4-(Thiophen-2-YL)oxolan-3-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-thiophen-2-yloxolan-3-ol |
InChI |
InChI=1S/C8H10O2S/c9-7-5-10-4-6(7)8-2-1-3-11-8/h1-3,6-7,9H,4-5H2 |
InChI Key |
DYWRQYDUBQVMFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)C2=CC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Thiophen 2 Yl Oxolan 3 Ol and Analogues
Retrosynthetic Analysis and Key Precursors for 4-(Thiophen-2-YL)oxolan-3-OL
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection can be made at the carbon-carbon bond between the thiophene (B33073) ring and the oxolane ring, or by cleaving the oxolane ring itself.
A logical disconnection of the C-C bond between the thiophene and oxolane moieties suggests a nucleophilic thiophene derivative and an electrophilic oxolane precursor. For instance, a 2-lithiated thiophene or a thiophene Grignard reagent could react with an oxolan-3-one derivative. Alternatively, a precursor such as 4-bromo-oxolan-3-ol could undergo a coupling reaction with a suitable thiophene nucleophile.
Alternatively, constructing the oxolane ring with the thiophene already in place is a common strategy. This approach often starts with a precursor containing the thiophene moiety attached to a linear carbon chain that can be cyclized to form the tetrahydrofuran (B95107) ring. Key precursors for such a strategy could include a butanediol derivative with a thiophene at the 2-position or an epoxy alcohol where the epoxide is opened intramolecularly by a hydroxyl group.
Potential Key Precursors:
| Precursor Type | Specific Example | Corresponding Synthetic Strategy |
| Thiophene Nucleophile | 2-Thienyllithium | Addition to an oxolan-3-one precursor |
| Electrophilic Oxolane | 4-Bromo-oxolan-3-ol | Cross-coupling with a thiophene organometallic reagent |
| Linear Acyclic Precursor | 1-(Thiophen-2-yl)butane-1,3,4-triol | Intramolecular cyclization/dehydration |
| Epoxy Alcohol Precursor | 3,4-Epoxy-1-(thiophen-2-yl)butan-1-ol | Intramolecular epoxide opening |
Classical Synthetic Approaches to the Oxolane Ring System
The synthesis of substituted oxolanes, also known as tetrahydrofurans, is a well-established area of organic chemistry. These methods can be adapted for the synthesis of this compound.
Strategies for Thiophene Moiety Incorporation
The introduction of the thiophene group can be achieved at various stages of the synthesis. One common method involves the reaction of a 1,4-difunctional compound with a sulfurizing agent to form the thiophene ring. However, for the synthesis of this compound, it is more practical to start with a pre-formed thiophene building block.
Common strategies include:
Nucleophilic addition: Utilizing organometallic thiophene reagents, such as 2-thienyllithium or 2-thienylmagnesium bromide, to react with electrophilic carbon centers.
Cross-coupling reactions: Palladium-catalyzed reactions like Suzuki or Stille couplings can be employed to form the carbon-carbon bond between the thiophene and the precursor to the oxolane ring.
Synthesis of the Oxolan-3-OL Core Structure
The oxolan-3-ol (tetrahydrofuran-3-ol) core is a key structural feature. Several methods exist for its synthesis, often starting from commercially available precursors. Racemic 3-hydroxytetrahydrofuran can be prepared from 1,2,4-butanetriol through dehydrocyclization, often catalyzed by an acid like p-toluenesulfonic acid (PTSA). wikipedia.org Another approach involves the hydroboration of 2,3- or 2,5-dihydrofuran, followed by oxidation. wikipedia.org
The synthesis of 3-oxo-tetrahydrofuran is also a valuable route, as it can be subsequently reduced to the desired 3-hydroxy derivative. One method for this oxidation involves using 2,2,6,6-tetramethyl-piperidine-N-oxyl (TEMPO) as a catalyst with trichloroisocyanuric acid. google.com
Stereoselective Synthesis of this compound Enantiomers
Achieving enantiopure forms of this compound requires stereoselective synthetic methods. These approaches are crucial for developing compounds with specific biological activities.
Asymmetric Catalysis in Oxolane Ring Formation
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of substituted tetrahydrofurans. rug.nl This can involve metal-catalyzed or organocatalytic reactions. For instance, an asymmetric intramolecular cyclization of an unsaturated alcohol precursor containing the thiophene moiety could be catalyzed by a chiral transition metal complex. Another strategy is the asymmetric hydroboration of a dihydrofuran precursor, which can introduce chirality at the 3-position. wikipedia.org
Organocatalytic approaches, such as those employing chiral amines or phosphoric acids, have also been successfully used to synthesize substituted tetrahydrofurans with high enantioselectivity. researchgate.net These methods often proceed through tandem reactions, such as double Michael additions, to construct the ring system. researchgate.net
Chiral Pool Approaches for Enantiopure Precursors
The chiral pool provides access to enantiomerically pure starting materials derived from natural products like amino acids, sugars, and terpenes. wikipedia.orgnih.gov This strategy can be highly effective for the synthesis of chiral molecules. escholarship.org For the synthesis of enantiopure this compound, a suitable chiral starting material can be elaborated into the target molecule, preserving the initial stereochemistry.
For example, (S)- or (R)-1,2,4-butanetriol, which can be derived from chiral feedstocks like malic acid, can be used to synthesize the corresponding enantiopure (S)- or (R)-3-hydroxytetrahydrofuran. wikipedia.orggoogle.com This chiral intermediate can then be further functionalized to introduce the thiophene moiety at the 4-position.
Examples of Chiral Pool Precursors:
| Chiral Precursor | Natural Source (or derivative) | Potential Application in Synthesis |
| (S)-Malic acid | Fruits | Synthesis of (S)-1,2,4-butanetriol |
| (R)-Malic acid | (available synthetically) | Synthesis of (R)-1,2,4-butanetriol |
| Sugars (e.g., Glucose) | Carbohydrates | Can be converted to various chiral building blocks |
| Amino Acids | Proteins | Can be used to derive chiral alcohols and other precursors |
Modern Catalytic Methods in the Synthesis of Thiophene-Substituted Oxolanes
The construction of the thiophene-substituted oxolane (tetrahydrofuran) scaffold is efficiently achieved through modern catalytic methods, particularly those employing transition metals like palladium. These reactions allow for the formation of carbon-carbon and carbon-oxygen bonds in a controlled and often stereoselective manner.
A prominent strategy involves the palladium-catalyzed reaction of a γ-hydroxy alkene with an aryl or heteroaryl halide. acs.orgnih.gov In the context of this compound, this would typically involve the coupling of 2-bromothiophene with a suitable buten-1,4-diol derivative. The catalytic cycle facilitates an intramolecular cyclization of the hydroxy alkene onto the palladium-activated heteroaromatic ring. nih.gov This approach is valued for its ability to construct the substituted tetrahydrofuran ring system with concomitant formation of the C4-C(thiophene) bond. acs.org
These palladium-catalyzed heteroannulation reactions can engage a diverse range of substrates. chemrxiv.org The use of specific ligands, such as ureas, can enhance the catalytic activity, allowing for the coupling of conformationally flexible acyclic precursors which are otherwise challenging substrates. chemrxiv.org The general scheme for such a transformation allows for the creation of multiple substitution patterns on the oxolane ring.
Table 1: Overview of Palladium-Catalyzed Synthesis of Substituted Oxolanes
| Catalyst/Ligand System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / N-Phenylurea | 2-Bromoallyl alcohol, 1,3-Diene | Polysubstituted Tetrahydrofuran | Annulative approach, good for diversification. chemrxiv.org |
| Pd(dba)₂ / P(t-Bu)₃ | Aryl Bromide, γ-Hydroxy Terminal Alkene | trans-2,5-Disubstituted Tetrahydrofuran | High diastereoselectivity, forms C-C and C-O bonds. acs.org |
These methods are operationally simple and represent a powerful tool for accessing complex tetrahydrofuran cores from readily available starting materials. nih.gov
Derivatization Strategies for Structural Modification of this compound
Structural modification of the parent compound can be undertaken to explore structure-activity relationships (SAR) for various biological targets. Derivatization can be focused on three main areas: the hydroxyl group of the oxolane ring, the thiophene ring, and the replacement of the core heterocyclic scaffolds.
The secondary hydroxyl group at the C3 position of the oxolane ring is a prime site for chemical modification. Standard alcohol derivatization reactions can be employed to introduce a variety of functional groups, thereby altering the compound's polarity, hydrogen bonding capacity, and steric profile.
Esterification: The hydroxyl group can be readily converted to an ester by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions (e.g., using DCC or EDC). This transformation is useful for introducing a wide range of acyl groups.
Etherification: Formation of ethers can be achieved via reactions such as the Williamson ether synthesis, where the corresponding alkoxide (formed by treating the alcohol with a strong base like sodium hydride) reacts with an alkyl halide. This allows for the introduction of small alkyl chains or more complex moieties.
Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 4-(thiophen-2-yl)oxolan-3-one, provides another avenue for derivatization. This ketone can then serve as a handle for further reactions, such as reductive amination.
Inversion of Stereochemistry: The Mitsunobu reaction allows for the inversion of the stereocenter at C3. This reaction involves treating the alcohol with diethyl azodicarboxylate (DEAD) or a similar reagent, triphenylphosphine, and a nucleophile (e.g., a carboxylic acid), resulting in substitution with inversion of configuration.
These modifications are fundamental in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The reactivity of thiophene is generally greater than that of benzene. For a 2-substituted thiophene, such as the scaffold of this compound, electrophilic attack is highly regioselective and occurs predominantly at the C5 position. stackexchange.com This is due to the superior stabilization of the positive charge in the reaction intermediate (the Wheland intermediate) when the attack occurs at a position adjacent to the sulfur atom. stackexchange.com
Table 2: Common Electrophilic Substitution Reactions on the Thiophene Moiety
| Reaction | Reagents | Typical Position of Substitution | Resulting Functional Group |
|---|---|---|---|
| Halogenation | NBS, NCS, I₂ | C5 | -Br, -Cl, -I |
| Nitration | HNO₃ / H₂SO₄ | C5 | -NO₂ |
| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid (e.g., AlCl₃) | C5 | -C(O)R |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | C5 | -CHO |
This predictable regioselectivity allows for the controlled introduction of a wide array of substituents onto the thiophene ring, enabling systematic exploration of how different electronic and steric properties at this position affect biological activity. libretexts.orgyoutube.com
Bioisosterism is a key strategy in drug design used to enhance potency, selectivity, or metabolic properties by replacing a functional group or a whole scaffold with another that has similar physicochemical properties. researchgate.netnih.gov
Thiophene Ring Replacements: The thiophene ring is often considered a bioisostere of a phenyl ring. researchgate.net Other five-membered aromatic heterocycles can also serve as replacements. This strategy can be used to modulate metabolic stability, as thiophene rings can sometimes be susceptible to oxidation leading to reactive metabolites. acs.org
Table 3: Potential Bioisosteric Replacements for the Thiophene Ring
| Original Ring | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Thiophene | Phenyl | Similar size and electronics; alters metabolic profile. researchgate.net |
| Thiophene | Furan (B31954) | Classical bioisostere; modifies hydrogen bonding capacity and electronics. researchgate.net |
| Thiophene | Pyridine | Introduces a hydrogen bond acceptor, alters polarity and basicity. researchgate.net |
Oxolan-3-ol (Tetrahydrofuran) Ring Replacements: The tetrahydrofuran (THF) ring is a common motif in biologically active molecules and natural products. nih.govresearchgate.net Its oxygen atom can act as a crucial hydrogen bond acceptor. Replacing the THF ring or modifying its structure can have significant impacts on activity. For example, in the development of certain HIV protease inhibitors, replacing the oxygen of a THF ring with a methylene group (to form a cyclopentane ring) led to a dramatic loss of antiviral activity, underscoring the importance of the oxygen atom for binding interactions. nih.gov Other potential replacements could include different ring sizes (e.g., tetrahydropyran) or other five-membered heterocycles like pyrrolidine or thiolane to alter hydrogen bonding properties and lipophilicity.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Thiophen 2 Yl Oxolan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton (1H) NMR Analysis for Structural Connectivity
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For 4-(Thiophen-2-YL)oxolan-3-OL, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would reveal distinct signals for the protons on the thiophene (B33073) ring and the oxolane (tetrahydrofuran) ring. rsc.org
The protons on the thiophene ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). Specifically, the proton at position 5 of the thiophene ring would likely show a doublet of doublets due to coupling with the other two thiophene protons. The protons at positions 3 and 4 would also exhibit characteristic splitting patterns.
The protons on the oxolane ring would be found in the aliphatic region. The proton attached to the carbon bearing the hydroxyl group (C3-H) would likely appear as a multiplet, its chemical shift influenced by hydrogen bonding. The protons on the other carbons of the oxolane ring (C2, C4, and C5) would show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The hydroxyl proton itself may appear as a broad singlet, and its chemical shift can be variable depending on concentration and temperature. researchgate.net
Carbon (13C) NMR Analysis for Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment. libretexts.org In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each of the eight carbon atoms.
The carbons of the thiophene ring are expected to resonate in the downfield region (δ 120-150 ppm) characteristic of aromatic and heteroaromatic systems. bhu.ac.in The carbon atom attached to the sulfur (C2) and the carbon attached to the oxolane ring (C2) would have distinct chemical shifts.
The carbons of the oxolane ring would appear in the upfield region. The carbon bearing the hydroxyl group (C3) would be deshielded compared to the other oxolane carbons and would typically resonate in the range of δ 60-80 ppm. bhu.ac.in The other oxolane carbons (C2, C4, and C5) would have chemical shifts in the typical aliphatic ether region.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Thiophene C2 | 140 - 150 |
| Thiophene C3 | 125 - 135 |
| Thiophene C4 | 120 - 130 |
| Thiophene C5 | 120 - 130 |
| Oxolane C2 | 65 - 75 |
| Oxolane C3 | 60 - 80 |
| Oxolane C4 | 40 - 50 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. youtube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. princeton.edu It would show correlations between adjacent protons on the thiophene ring and between neighboring protons on the oxolane ring, helping to establish the connectivity of the proton network.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). princeton.edu HMBC is crucial for piecing together the entire molecular structure by connecting fragments. For instance, it would show correlations between the protons on the thiophene ring and the carbons of the oxolane ring, and vice versa, confirming the attachment of the two ring systems.
Table 2: Expected Key HMBC Correlations
| Proton(s) | Correlated Carbon(s) |
|---|---|
| Thiophene H3 | Thiophene C2, C4, C5 |
| Oxolane H4 | Thiophene C2, Oxolane C3, C5 |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. savemyexams.com For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which in turn confirms the elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) would be used to generate the molecular ion (M⁺). libretexts.org The mass spectrum would display this molecular ion peak, and its m/z value would correspond to the molecular weight of the compound.
Furthermore, the mass spectrum will exhibit a series of fragment ions, which provide valuable structural information. libretexts.org The fragmentation patterns are predictable and can help to confirm the connectivity of the molecule. Key fragmentation pathways for this compound would likely involve:
Cleavage of the bond between the thiophene and oxolane rings.
Loss of a water molecule from the oxolane ring.
Ring-opening and subsequent fragmentation of the oxolane ring. nih.gov
Analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR spectroscopy. pearson.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. docbrown.info
Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the alcohol and the ether linkage in the oxolane ring would appear in the 1000-1300 cm⁻¹ region. Characteristic C-H stretching vibrations for the aromatic thiophene ring and the aliphatic oxolane ring would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the thiophene ring would be found in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org The thiophene ring, being a polarizable system, would likely give rise to strong Raman signals for its ring stretching modes. ntno.org The C-S bond stretching of the thiophene ring would also be observable. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the molecule.
Table 3: Key Vibrational Bands
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | 3200-3600 (broad) | |
| C-H (aromatic) | 3100-3000 | 3100-3000 |
| C-H (aliphatic) | 3000-2850 | 3000-2850 |
| C=C (thiophene) | 1400-1600 | 1400-1600 |
| C-O (alcohol, ether) | 1000-1300 |
Advanced Spectroscopic Techniques for Solid-State and Microstructural Analysis
For a comprehensive understanding of this compound, especially in its solid form, advanced spectroscopic techniques can be employed.
Solid-State NMR (ssNMR) : This technique provides information about the structure, polymorphism, and dynamics of the molecule in the solid state. americanpharmaceuticalreview.com It can distinguish between different crystalline forms and provide insights into intermolecular interactions.
X-ray Diffraction (XRD) : While not a spectroscopic technique in the traditional sense, single-crystal XRD provides the definitive three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and crystal packing information. nih.gov This data is the ultimate reference for confirming the structural elucidation performed by spectroscopic methods.
Raman Microscopy : This technique can be used to study the microstructural properties of the solid material, providing chemical imaging and information on the spatial distribution of different components or crystalline forms within a sample. americanpharmaceuticalreview.com
Computational and Theoretical Investigations of 4 Thiophen 2 Yl Oxolan 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations provide a fundamental understanding of the electronic and geometric properties of molecules. For 4-(Thiophen-2-YL)oxolan-3-OL, these methods can elucidate the intricate interplay between the aromatic thiophene (B33073) moiety and the flexible oxolane ring.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the ground-state electronic structure and properties of this compound.
Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Note: The following data is hypothetical and serves as an illustrative example of what DFT calculations would yield. Actual values would require specific computations.)
| Property | Predicted Value |
|---|---|
| Total Energy | (Value in Hartrees) |
| Dipole Moment | (Value in Debye) |
| C-S Bond Length (Thiophene) | ~1.72 Å |
| C-O Bond Length (Oxolane) | ~1.43 Å |
| C-O-C Angle (Oxolane) | ~108° |
Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theoretical rigor. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can be employed for a detailed analysis of the molecular orbitals of this compound. ru.nlscribd.com
A key aspect of molecular orbital analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. scholarsresearchlibrary.com For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring, while the LUMO may have significant contributions from both the thiophene and oxolane rings.
Table 2: Hypothetical HOMO-LUMO Energies for this compound (Note: These are illustrative values and would need to be confirmed by specific ab initio calculations.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
The five-membered oxolane ring is not planar and exists in a continuous series of puckered conformations described by pseudorotation. rsc.orgresearchgate.net The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. The presence of substituents on the oxolane ring significantly influences the conformational preferences and the energy landscape of this pseudorotational circuit.
For this compound, the bulky thiophene group at the C4 position and the hydroxyl group at the C3 position will create steric and electronic effects that dictate the most stable conformations. Computational studies, using methods like DFT or MP2, can map the potential energy surface of the oxolane ring's pseudorotation. rsc.orgresearchgate.net These calculations would identify the global and local energy minima, corresponding to the most stable conformers, and the energy barriers between them. It is generally observed that electronegative substituents on five-membered rings may prefer pseudo-axial positions. researchgate.net The relative orientation of the thiophene and hydroxyl groups (cis or trans) will also have a profound impact on the conformational energetics.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations provide insights into isolated molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of molecules in a condensed phase, such as in a solvent or in a biological environment. nih.govnih.gov MD simulations model the atomic motions of a system over time, providing a dynamic picture of intermolecular interactions.
For this compound, MD simulations can be used to study its solvation in different solvents. The simulations would reveal the preferred orientation of solvent molecules around the solute and the nature of the intermolecular forces at play, such as hydrogen bonding involving the hydroxyl group and the oxygen atom of the oxolane ring, as well as π-stacking interactions with the thiophene ring. Understanding these interactions is crucial for predicting solubility and partitioning behavior. In a biological context, MD simulations could be used to model the interaction of this compound with a target protein, providing insights into its potential as a drug candidate.
Reaction Mechanism Studies and Reactivity Predictions of the Thiophene-Oxolane System
Computational methods are powerful tools for investigating reaction mechanisms and predicting the reactivity of molecules. researchgate.netscielo.br For the thiophene-oxolane system, theoretical studies can explore various potential reaction pathways.
The thiophene ring is known to undergo electrophilic substitution reactions, although it is less reactive than furan (B31954) and pyrrole. bhu.ac.innowgonggirlscollege.co.in DFT calculations can be used to model the attack of an electrophile on the thiophene ring of this compound. By calculating the energies of the reactants, transition states, and products, the activation barriers and reaction enthalpies for substitution at different positions on the thiophene ring can be determined, thus predicting the regioselectivity of the reaction. dntb.gov.ua The hydroxyl group on the oxolane ring can also participate in various reactions, such as esterification or oxidation. Theoretical studies can elucidate the mechanisms of these reactions and predict their feasibility. Furthermore, reactivity indices derived from DFT calculations, such as the Fukui function and local softness, can provide additional insights into the most reactive sites within the molecule.
Exploration of Biological and Chemical Interactions of 4 Thiophen 2 Yl Oxolan 3 Ol in Vitro Research Focus
In Vitro Biological Target Identification and Validation
The identification of biological targets for novel chemical entities is a cornerstone of drug discovery. For 4-(Thiophen-2-yl)oxolan-3-ol, in vitro methods such as enzyme inhibition assays, receptor binding profiles, and cellular pathway analysis provide the foundational data to hypothesize its mechanism of action. These investigations draw upon the established activities of other compounds containing thiophene (B33073) or oxolane moieties.
Enzyme Inhibition Studies in Model Systems (e.g., related to other oxolane or thiophene-containing inhibitors)
Thiophene-containing compounds have demonstrated inhibitory activity against various enzyme classes, including kinases and cholinesterases. bohrium.comnih.gov For instance, a series of thiophene-pyrazolourea derivatives were identified as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3), an enzyme implicated in neurodegenerative diseases. nih.gov Similarly, benzo[b]thiophene-chalcone hybrids have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. bohrium.com
Given these precedents, it is plausible that this compound could exhibit inhibitory effects on similar enzymes. Hypothetical screening of this compound against a panel of kinases and cholinesterases would be a logical first step. The hydroxyl group on the oxolane ring and the sulfur atom in the thiophene ring could participate in hydrogen bonding and other interactions within an enzyme's active site. nih.gov
To illustrate the potential inhibitory profile, the table below presents data from studies on analogous thiophene-based inhibitors against various enzymes.
Table 1: Illustrative Enzyme Inhibition Data for Thiophene-Based Analogs
| Analog Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3,5-disubstituted thiophene-urea | JNK3 | 0.05 | nih.gov |
| 3,5-disubstituted thiophene-urea | JNK1 | 3.6 | nih.gov |
| Benzo[b]thiophene-chalcone 5f | Acetylcholinesterase (AChE) | 62.10 | bohrium.com |
| Benzo[b]thiophene-chalcone 5h | Butyrylcholinesterase (BChE) | 24.35 | bohrium.com |
| Thienopyrimidine analog 3b | VEGFR-2 | 0.098 | mdpi.com |
This table is for illustrative purposes and shows data for structurally related compounds, not for this compound itself.
Receptor Binding Profiling in Cellular or Biochemical Assays
Compounds featuring a thiophene core have been investigated as ligands for various receptors, including nuclear receptors like the estrogen receptor (ER). nih.gov The spatial arrangement of substituents on the thiophene ring plays a critical role in determining binding affinity and selectivity for receptor subtypes, such as ERα and ERβ. In a study of bis(hydroxyphenyl)-thiophenes, modifications to the core structure and substituents significantly influenced receptor binding. nih.gov
Biochemical assays, such as radioligand binding assays, would be employed to determine the affinity of this compound for a panel of receptors. The results of such studies on analogous compounds suggest that both the heterocyclic core and the nature of its substituents are key determinants of binding affinity and selectivity. nih.gov For example, some diarylthiophenes demonstrated ERβ selectivity, while tris(hydroxyphenyl)-thiophenes were more selective for ERα. nih.gov
Table 2: Representative Estrogen Receptor Binding Affinities for Diarylthiophene Analogs
| Analog Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | ERβ Selectivity (α/β) | Reference |
|---|---|---|---|---|
| 2,5-bis(4-hydroxyphenyl)thiophene | 1000 | 110 | 9.1 | nih.gov |
| 2,5-bis(2-fluoro-4-hydroxyphenyl)thiophene | 520 | 33 | 16 | nih.gov |
This table presents data for structurally related compounds to illustrate potential receptor binding characteristics.
Cellular Pathway Modulation Studies in In Vitro Models (e.g., cell cycle arrest, apoptosis induction)
Thiophene derivatives have been extensively studied for their potential as anticancer agents, often acting through the modulation of critical cellular signaling pathways. nih.govnih.gov In vitro studies using cancer cell lines have shown that certain thiophene-containing molecules can induce cell cycle arrest and apoptosis (programmed cell death). nih.govrsc.orgplos.org
For example, a novel thiophene derivative was found to induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK pathways. rsc.org Another study on a thiophene derivative, designated compound 1312, demonstrated that it could cause cell cycle arrest at the G2/M phase in gastrointestinal cancer cell lines and trigger apoptosis through the activation of caspases. nih.govresearchgate.net This compound was also shown to inhibit the Wnt/β-catenin signaling pathway. nih.govresearchgate.net Similarly, other thiophene analogs have been shown to induce apoptosis via the intrinsic pathway, involving mitochondrial depolarization and the generation of reactive oxygen species. plos.org
Investigating this compound in various cancer cell lines would clarify its potential to modulate these pathways. Assays such as flow cytometry for cell cycle analysis and western blotting for key apoptotic proteins would be essential.
Table 3: Examples of Cellular Effects of Thiophene Analogs in In Vitro Cancer Models
| Analog Compound | Cell Line | Effect | Pathway Modulated | Reference |
|---|---|---|---|---|
| SNS-OH | Neuroblastoma | Apoptosis Induction | AKT, MAPK | rsc.org |
| Compound 1312 | SGC-7901, HT-29 | G2/M Phase Arrest, Apoptosis | Wnt/β-catenin, β-tubulin | nih.govresearchgate.net |
| Compound F8 | Leukemia | Apoptosis Induction, ROS Generation | Intrinsic Apoptotic Pathway | plos.org |
This table summarizes findings for structurally related compounds to illustrate potential cellular activities.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound's potency and selectivity. By systematically modifying the chemical structure of this compound and evaluating the in vitro activity of the resulting analogues, key structural features essential for biological interaction can be identified.
Positional Scanning and Substituent Effects on In Vitro Activity
The biological activity of thiophene-based compounds is highly dependent on the nature and position of substituents on the heterocyclic rings. nih.gov SAR studies on JNK3 inhibitors revealed that replacing a phenyl ring with a thiophene ring dramatically improved activity. nih.gov Furthermore, the substitution pattern on the thiophene ring itself was critical; a 3,5-disubstituted thiophene yielded the most potent inhibitor in the series. nih.gov
For this compound, a positional scanning approach would involve synthesizing analogues with substituents at different positions of both the thiophene and oxolane rings.
Thiophene Ring Modifications: Introducing small electron-donating or electron-withdrawing groups (e.g., methyl, fluoro, chloro) at the 3-, 4-, or 5-positions of the thiophene ring could probe the electronic and steric requirements of the target's binding pocket. nih.govencyclopedia.pub
Oxolane Ring Modifications: The hydroxyl group at the 3-position is a likely hydrogen bond donor or acceptor. Esterification or etherification of this group would clarify its importance. Altering the substitution at the 4-position from a thiophene to other aromatic or aliphatic groups would determine the specificity of this interaction.
Table 4: Illustrative SAR Insights from Thiophene Analog Studies
| Structural Modification | Observation | Implication for Activity | Reference |
|---|---|---|---|
| Phenyl ring replaced with thiophene | Dramatically increased JNK3 inhibition | Thiophene core is a superior scaffold for this target | nih.gov |
| Substitution on thiophene (JNK3 inhibitors) | 3,5-disubstitution > 2,4-disubstitution | Specific substitution pattern is crucial for potency | nih.gov |
| Substituents on phenyl ring (Estrogen Receptor Ligands) | Fluoro-substitution meta to the phenol | Enhanced binding affinity and selectivity for ERβ | nih.gov |
This table highlights key SAR findings from studies on various thiophene-containing compounds.
Stereochemical Influences on Biological Interactions
The compound this compound has two chiral centers (at carbons 3 and 4 of the oxolane ring), meaning it can exist as four possible stereoisomers (RR, SS, RS, SR). The three-dimensional arrangement of atoms is often a critical determinant of biological activity, as molecular targets like enzymes and receptors are themselves chiral. frontiersin.org
Studies on tetrahydrofuran (B95107) lignans, which also contain a substituted oxolane ring, have demonstrated that different stereoisomers possess markedly different antimicrobial activities. For example, specific stereochemistries were found to be optimal for activity against different bacterial strains, highlighting the importance of the spatial orientation of the substituents. tandfonline.com In another example, the neurotrophic activity of talaumidin (B544479) derivatives was shown to be highly dependent on the relative configuration of the substituents on the tetrahydrofuran ring, with an all-cis configuration being important for potent activity. frontiersin.org
Therefore, the synthesis and in vitro evaluation of each individual stereoisomer of this compound would be essential. It is highly probable that only one or two of the four isomers will exhibit the desired biological activity, or that they will have different potencies and target selectivities.
Chemical Reactivity and Degradation Pathways (e.g., oxidation, hydrolysis) relevant to Biological Contexts
The chemical stability and potential degradation of this compound in biological systems are primarily dictated by the reactivity of its two main functional components: the thiophene ring and the secondary alcohol on the oxolane (tetrahydrofuran) ring. In vitro studies on related compounds provide a framework for understanding the likely chemical transformations this molecule may undergo. The principal pathways of degradation are expected to be oxidative, targeting both the sulfur atom of the thiophene ring and the hydroxyl group of the oxolane ring.
The thiophene moiety is known to be susceptible to metabolic oxidation, a reaction often mediated by cytochrome P450 (CYP450) enzymes in biological systems. nih.govacs.org This can lead to the formation of highly reactive intermediates. nih.govacs.org Two major oxidative pathways for the thiophene ring have been identified: S-oxidation and epoxidation. acs.org
S-oxidation results in the formation of a thiophene S-oxide intermediate. nih.govacs.org These intermediates are generally unstable and can undergo further reactions. nih.gov One possible fate is a Diels-Alder dimerization reaction with another thiophene S-oxide molecule. acs.org Alternatively, the electrophilic nature of the thiophene S-oxide makes it a target for nucleophilic attack by cellular components, such as glutathione (B108866) (GSH), leading to the formation of conjugates. acs.orgacs.org
The second major oxidative pathway is the epoxidation of the thiophene ring's double bonds, also a CYP450-mediated process, forming a thiophene epoxide. acs.org These epoxides are also reactive electrophiles. acs.org They can rearrange to form hydroxytoluene tautomers or undergo hydrolysis, potentially catalyzed by epoxide hydrolases, to yield dihydrodiols. researchgate.netnih.gov Similar to S-oxides, thiophene epoxides can also be detoxified through conjugation with glutathione. femaflavor.org Quantum chemical studies suggest that for some thiophene-containing substrates, the epoxidation pathway may be kinetically and thermodynamically more favorable than S-oxidation. acs.org
Hydrolysis is not considered a primary degradation pathway for either the thiophene or the oxolane ring under typical biological conditions. Both the aromatic thiophene ring and the saturated ether linkage of the oxolane ring are generally stable to hydrolysis. nih.govencyclopedia.pub
The potential in vitro degradation pathways for this compound are summarized in the table below, based on the reactivity of its constituent functional groups as documented for related compounds.
Interactive Data Table: Potential In Vitro Degradation Pathways of this compound
| Functional Group | Reaction Type | Potential Intermediate/Product | Description |
| Thiophene Ring | S-Oxidation (CYP450-mediated) | Thiophene-S-oxide | A reactive electrophilic intermediate is formed. nih.gov |
| Thiophene Ring | Epoxidation (CYP450-mediated) | Thiophene Epoxide | A reactive electrophilic intermediate is formed. acs.org |
| Thiophene-S-oxide | Dimerization | Thiophene-S-oxide Dimer | The unstable S-oxide can react with another molecule to form a dimer. acs.org |
| Thiophene-S-oxide / Thiophene Epoxide | Nucleophilic Addition | Glutathione Conjugate | The reactive intermediates can be detoxified by conjugation with glutathione. acs.orgfemaflavor.org |
| Thiophene Epoxide | Hydrolysis | Dihydrodiol | The epoxide can be hydrolyzed to form a diol. researchgate.net |
| Secondary Alcohol (on Oxolane Ring) | Oxidation | 4-(Thiophen-2-YL)oxolan-3-one | The secondary alcohol can be oxidized to a ketone. nih.gov |
Future Directions and Research Perspectives for 4 Thiophen 2 Yl Oxolan 3 Ol
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 4-(Thiophen-2-YL)oxolan-3-OL and its analogs should prioritize green and sustainable methodologies to minimize environmental impact and improve efficiency. researchgate.netijsetpub.com Current synthetic chemistry is moving away from hazardous solvents and reagents, focusing instead on principles like atom economy, use of renewable resources, and energy efficiency. mdpi.com
Future research could explore the following sustainable approaches:
Catalytic Solvent-Free Reactions: Inspired by the synthesis of other thiophene (B33073) derivatives, solvent-free reactions using recyclable nanocatalysts, such as ZnO nanorods, could be developed. bohrium.com This approach offers benefits like ease of product separation, mild reaction conditions, and high yields.
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times and improve yields. A potential route for this compound could adapt green, catalyst-free, and solvent-free microwave-assisted methods, similar to those used for synthesizing thiophene-based Schiff bases. acgpubs.org
Aqueous Synthesis: Water is an ideal green solvent. For the oxolane core, a key future direction would be adapting methods like the regioselective and stereoselective cyclization of chloropolyols in water. organic-chemistry.orgorganic-chemistry.org This strategy is operationally simple and avoids the need for complex protecting group chemistry. Similarly, Pd-catalysed direct C-H arylation of thiophene derivatives has been successfully performed in water, even using industrial wastewater, showcasing a highly sustainable pathway. rsc.org
Use of Greener Solvents: When solvents are necessary, research should focus on environmentally benign alternatives like deep eutectic solvents (DESs) or ionic liquids, which have been used for the synthesis of various S-heterocycles. rsc.orgmdpi.com
These modern synthetic strategies promise more efficient, cost-effective, and environmentally responsible production of this compound, facilitating its availability for further research.
Advanced Spectroscopic Probe Development for Real-Time Analysis
To fully understand and optimize the synthesis and potential applications of this compound, the development of advanced spectroscopic probes for real-time analysis is essential. Process Analytical Technology (PAT) relies on such tools to monitor reaction kinetics, identify intermediates, and ensure process control without the need for offline sampling. azooptics.com
Future research should focus on:
Fiber-Optic FTIR and Raman Spectroscopy: In-line monitoring using fiber-optic probes coupled with FTIR or Raman spectrometers allows for the real-time tracking of chemical transformations. jasco-global.com Such probes, resistant to harsh chemical environments, could be integrated into reaction vessels to monitor the formation of this compound, providing immediate data on reaction progress and yield. azooptics.comartphotonics.com
Fluorescence-Based Probes: Many thiophene derivatives exhibit interesting photophysical properties, including fluorescence. rsc.orgresearchgate.net Research could focus on whether this compound or its functionalized analogs possess solvatochromic properties (color change based on solvent polarity), which could be exploited to develop fluorescent probes for sensing applications. researchgate.net The investigation of two-photon excited fluorescence (TPEF) could also open avenues for applications requiring deep tissue penetration or high spatial selectivity. chem-soc.si
Molecular Rotational Resonance (MRR) Spectroscopy: This high-selectivity technique can unambiguously identify and quantify molecules in a mixture based on their rotational constants. An automated MRR spectrometer could provide detailed kinetic information during the synthesis of this compound, detecting the reactant, product, and any impurities in real time. acs.org
The development of these real-time analytical tools would not only accelerate synthetic route optimization but also enable novel applications in process control and diagnostics.
Table 1: Potential Real-Time Spectroscopic Monitoring Techniques
| Technique | Application for this compound | Potential Advantages | References |
|---|---|---|---|
| FTIR/Raman with Fiber Probes | In-line monitoring of synthesis, tracking reactant consumption and product formation. | Provides molecular-level information, robust for industrial environments, supports PAT initiatives. | azooptics.comjasco-global.comartphotonics.com |
| Fluorescence Spectroscopy | Development of fluorescent sensors based on solvatochromism; bio-imaging applications. | High sensitivity, potential for non-invasive measurements. | rsc.orgresearchgate.netchem-soc.si |
| Molecular Rotational Resonance | Automated, highly selective reaction monitoring; impurity profiling and kinetic studies. | Unambiguous structural identification, high precision and accuracy for quantification. | acs.org |
Integrative Computational-Experimental Approaches for Structure-Function Elucidation
Combining computational modeling with experimental validation is a powerful strategy to accelerate the discovery process. mdpi.com For this compound, this integrative approach can predict properties, guide synthetic efforts, and explain experimental observations, particularly regarding its biological activity and structure-activity relationships (SAR). nih.govrsc.org
Key research directions include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics of this compound. nih.govnih.gov These theoretical calculations can be compared with experimental data from NMR, IR, and UV-Vis spectroscopy to confirm the compound's structure and understand its reactivity. nih.govorientjchem.org
Molecular Docking Studies: To explore the potential of this compound as a therapeutic agent, molecular docking can simulate its interaction with various biological targets like enzymes or receptors. rsc.orgnih.gov This can identify plausible binding modes and predict binding affinities, helping to prioritize targets for experimental validation. Studies on other thiophene derivatives have successfully used docking to identify inhibitors for targets like carbonic anhydrase IX and proteins involved in bacterial resistance. rsc.orgfrontiersin.org
SAR and QSAR Development: By synthesizing a library of analogs based on the this compound scaffold and evaluating their biological activity, a robust SAR can be established. rsc.org This experimental data, when combined with computational descriptors, can be used to build Quantitative Structure-Activity Relationship (QSAR) models. Such models can then predict the activity of new, unsynthesized derivatives, streamlining the optimization of lead compounds. nih.gov
This synergistic cycle of prediction, synthesis, testing, and model refinement is crucial for efficiently exploring the chemical space around this compound and unlocking its full potential.
Table 2: Integrative Research Methodologies
| Methodology | Objective | Expected Outcome | References |
|---|---|---|---|
| DFT Calculations | Predict geometry, electronic structure, and vibrational spectra. | Correlation with experimental spectra (IR, NMR), understanding of molecular stability and reactivity. | nih.govnih.govnih.gov |
| Molecular Docking | Identify potential biological targets and predict binding interactions. | Prioritized list of proteins for in vitro testing, hypothesis on the mechanism of action. | rsc.orgnih.govfrontiersin.org |
| SAR/QSAR Studies | Correlate structural modifications with changes in biological activity. | Predictive models to guide the design of more potent and selective analogs. | nih.govrsc.org |
Expansion of In Vitro Mechanistic Studies and Target Validation
Given the broad range of biological activities reported for thiophene-containing compounds, a crucial future direction is the comprehensive in vitro evaluation of this compound to determine its specific biological effects and mechanism of action. researchgate.netencyclopedia.pub
Future research should systematically investigate:
Anticancer Activity: Thiophene derivatives have been developed as anticancer agents that target various pathways. nih.govacs.org Initial screening of this compound against a panel of human cancer cell lines (e.g., breast, colon, lung) is warranted. nih.govacs.org If activity is found, subsequent mechanistic studies could include cell cycle analysis, apoptosis assays, and Western blotting to identify the affected signaling pathways and protein targets (e.g., caspases, MMPs). acs.org
Antimicrobial Potential: Thiophene derivatives have shown promise as antimicrobial agents, including against drug-resistant bacteria. frontiersin.orgacs.org The compound should be tested against a panel of pathogenic Gram-positive and Gram-negative bacteria. nih.gov Follow-up studies could investigate its mechanism, such as effects on bacterial membrane permeability or inhibition of essential enzymes like DprE1, a target for antituberculosis thiophene-arylamides. acs.org
Anti-inflammatory Effects: Many thiophene-based drugs are anti-inflammatory agents that target enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.govmdpi.com The potential of this compound to inhibit these enzymes should be evaluated using in vitro assays. Studies could also measure the compound's effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell lines. encyclopedia.pubmdpi.com
Target Identification and Validation: Should promising activity be identified in any of the above screens, target deconvolution will be a critical next step. Techniques such as affinity chromatography, thermal shift assays, or computational predictions followed by targeted enzymatic assays can help identify the specific protein(s) with which the compound interacts. Validating these targets is essential for understanding the molecular basis of the compound's activity and for its future development as a potential therapeutic agent. acs.orgacs.org
These expanded in vitro studies will be fundamental in defining the pharmacological profile of this compound and validating its potential for further preclinical development.
Q & A
Basic: What are the typical synthetic routes for 4-(Thiophen-2-YL)oxolan-3-OL, and how can reaction conditions be optimized for enantiomeric purity?
Answer:
The synthesis typically involves three key steps: (i) construction of the oxolan-3-ol ring, (ii) introduction of the thiophen-2-yl group via nucleophilic substitution or cross-coupling reactions, and (iii) chiral resolution to isolate the desired enantiomer. For step (ii), optimization of reaction temperature (e.g., 60–80°C in THF) and catalyst selection (e.g., Pd-based catalysts for Suzuki coupling) can enhance yield . Chiral resolution methods, such as chiral column chromatography or enzymatic kinetic resolution, are critical to achieve >95% enantiomeric excess. Solvent polarity and temperature during crystallization also influence diastereomeric salt formation for separation .
Advanced: How can density functional theory (DFT) studies predict the electronic properties and reactive sites of this compound?
Answer:
DFT calculations using functionals like B3LYP/6-311++G(d,p) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to identify nucleophilic/electrophilic sites. For example, the hydroxyl group on the oxolan ring and the sulfur atom in the thiophene moiety are predicted to be reactive due to high electron density . Correlation-energy formulas (e.g., Colle-Salvetti) refine electron density distributions, aiding in understanding intermolecular interactions in crystal packing . Polarizable continuum models (PCM) can further simulate solvent effects on reactivity .
Basic: What spectroscopic and crystallographic techniques are essential for structural characterization of this compound?
Answer:
- NMR : H and C NMR confirm regiochemistry and stereochemistry. The hydroxyl proton appears as a broad singlet (~δ 3.5–4.5 ppm), while thiophene protons resonate at δ 6.8–7.2 ppm .
- X-ray crystallography : SHELXL refinement (via SHELX software) resolves absolute configuration. Key parameters include R-factor (<5%) and Flack parameter for enantiomer assignment .
- IR : Stretching frequencies for -OH (~3200–3500 cm) and C-S (∼650 cm) validate functional groups .
Advanced: How can researchers address discrepancies between experimental and computational data for this compound’s thermodynamic stability?
Answer:
Contradictions often arise from approximations in computational models (e.g., neglecting solvent effects or dispersion forces). To resolve this:
- Benchmark calculations : Compare multiple DFT functionals (e.g., ωB97X-D vs. M06-2X) with experimental thermochemical data (e.g., DSC for melting points) .
- Implicit/explicit solvent models : Use PCM or molecular dynamics to simulate solvent interactions .
- Crystal packing analysis : SHELX-generated Hirshfeld surfaces identify intermolecular interactions (e.g., hydrogen bonds) that stabilize the solid state .
Basic: What are the key considerations for designing biological activity assays involving this compound?
Answer:
- Solubility : Use DMSO or aqueous-organic mixtures (e.g., 10% DMSO in PBS) to ensure dissolution without aggregation .
- Enantiomer specificity : Test both (R,R) and (S,S) forms, as chirality affects binding to biological targets (e.g., enzymes) .
- Dose-response curves : Optimize concentration ranges (e.g., 1–100 μM) based on preliminary cytotoxicity assays (e.g., MTT assay) .
Advanced: What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?
Answer:
- Acidic conditions : Protonation of the hydroxyl group enhances electrophilicity, facilitating nucleophilic attack at the oxolan ring (e.g., ring-opening reactions) .
- Basic conditions : Deprotonation of the hydroxyl group generates a nucleophilic alkoxide, promoting SN2 reactions at the thiophene-adjacent carbon .
- pH-dependent tautomerism : The thiophene sulfur may participate in resonance stabilization, altering reactivity pathways .
Basic: How can researchers validate the purity of synthesized this compound?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
- Chiral GC/MS : Compare retention times with racemic standards to confirm enantiomeric excess .
- Elemental analysis : Match experimental C, H, N, S percentages with theoretical values (deviation <0.4%) .
Advanced: How does the thiophene substituent influence the compound’s electronic circular dichroism (ECD) spectra?
Answer:
The thiophene’s conjugation introduces strong Cotton effects in the 250–300 nm range. Time-dependent DFT (TD-DFT) simulations using CAM-B3LYP predict ECD bands, with the sign of the signal correlating with absolute configuration . Solvent effects (e.g., acetonitrile vs. cyclohexane) shift peak positions by 5–10 nm due to polarity-dependent exciton coupling .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Handle in a fume hood due to potential volatility of thiophene derivatives .
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid sulfur oxide emissions .
Advanced: How can computational docking studies predict the compound’s binding affinity to biological targets?
Answer:
- Protein preparation : Use tools like AutoDock Vina to protonate and minimize the target structure (e.g., PDB ID 1ABC) .
- Ligand parametrization : Assign partial charges via AM1-BCC and generate conformers with OpenEye’s OMEGA .
- Binding mode analysis : Identify hydrogen bonds between the hydroxyl group and catalytic residues (e.g., Asp189 in serine proteases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
